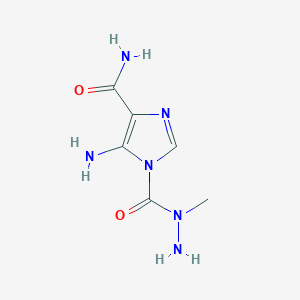![molecular formula C12H18IN3O2 B12934637 tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes an iodine atom, a tert-butyl ester group, and a pyrazolo[1,5-a]pyrazine core. These structural features make it an interesting subject for research in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through a condensation reaction between appropriate hydrazine and diketone precursors.
Introduction of the iodine atom: This step often involves an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial production methods for such compounds may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently .
Analyse Chemischer Reaktionen
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, thiols, and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions. For example, the pyrazine ring can be reduced using hydrogenation catalysts.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological studies: It can be used as a probe to study biological pathways involving pyrazine derivatives.
Material science: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Researchers utilize this compound to explore new therapeutic agents and to understand the underlying mechanisms of various biological processes .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The iodine atom and pyrazine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be compared with other pyrazine derivatives, such as:
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[4,3-a]pyrazine-5(4H)-carboxylate: Similar structure but different ring fusion pattern.
tert-Butyl ®-3-iodo-6-methyl-6,7-dihydropyrazolo[3,4-b]pyrazine-5(4H)-carboxylate: Another isomer with distinct chemical properties.
These compounds share some reactivity patterns but differ in their biological activities and applications, highlighting the importance of structural variations in determining their unique properties .
Eigenschaften
Molekularformel |
C12H18IN3O2 |
|---|---|
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
tert-butyl (6R)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
UHHYMIGUBPLUDV-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)

![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
![Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-](/img/structure/B12934596.png)





![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)

![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
